An In-depth Technical Guide to Isononanoyl Chloride: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Isononanoyl Chloride: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of isononanoyl chloride. Primarily known by its IUPAC name, 3,5,5-trimethylhexanoyl chloride, this branched-chain acyl chloride is a key intermediate in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. This document consolidates essential data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents its spectroscopic profile for characterization.
Chemical Structure and Identification
Isononanoyl chloride is a C9 branched-chain aliphatic acyl chloride. The presence of methyl groups at the 3 and 5 positions of the hexanoyl chloride backbone introduces steric hindrance that influences its reactivity compared to its linear isomer, nonanoyl chloride.
Diagram 1: Chemical Structure of Isononanoyl Chloride
A 2D representation of the chemical structure of isononanoyl chloride.
Physicochemical Properties
A summary of the key physical and chemical properties of isononanoyl chloride is presented in the table below for easy reference.
Table 1: Physicochemical Properties of Isononanoyl Chloride
| Property | Value | Reference(s) |
| IUPAC Name | 3,5,5-Trimethylhexanoyl chloride | [1][2] |
| Synonyms | Isononanoyl chloride, Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride | [1][3] |
| CAS Number | 36727-29-4 | [1][3] |
| Molecular Formula | C₉H₁₇ClO | [1][3] |
| Molecular Weight | 176.68 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 188-190 °C | [3] |
| Melting Point | -50 °C | [3] |
| Density | 0.93 g/mL at 25 °C | |
| Refractive Index | n20/D 1.436 | |
| Solubility | Soluble in most organic solvents. Decomposes in water. |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the confirmation of the structure and purity of isononanoyl chloride. The following data has been reported in various spectral databases.
Table 2: Spectroscopic Data of Isononanoyl Chloride
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available in databases such as PubChem and SpectraBase. A predicted spectrum suggests a singlet for the (CH₃)₃C- protons around 0.9-1.0 ppm. | [1][4][5] |
| ¹³C NMR | Spectral data available in databases such as PubChem and SpectraBase. | [1][5] |
| Infrared (IR) | The characteristic strong stretching vibration of the carbonyl group (C=O) in the acyl chloride is typically observed in the region of 1785-1815 cm⁻¹. | [4] |
| Mass Spectrometry (MS) | GC-MS data is available in the NIST Mass Spectrometry Data Center. | [1] |
Reactivity and Chemical Properties
Isononanoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. Its reactivity is influenced by the steric hindrance provided by the branched alkyl chain.
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Reaction with Water: It reacts with water and moisture, hydrolyzing to form 3,5,5-trimethylhexanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.
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Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.
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Reaction with Amines: It reacts with amines to yield amides.
Due to its reactivity, isononanoyl chloride is a versatile intermediate in organic synthesis, particularly for introducing the isononanoyl group into molecules. This is valuable in the production of pharmaceuticals, agrochemicals, and polymers.[6]
Experimental Protocols: Synthesis of Isononanoyl Chloride
The synthesis of isononanoyl chloride is typically achieved through the chlorination of isononanoic acid. A detailed experimental protocol adapted from patent literature is provided below.
5.1. Synthesis via Chlorination with Bis(trichloromethyl)carbonate
This method utilizes bis(trichloromethyl)carbonate (trixphosgene) as a chlorinating agent in the presence of a catalyst.
Diagram 2: Experimental Workflow for Isononanoyl Chloride Synthesis
A flowchart illustrating the synthesis of isononanoyl chloride.
Materials and Equipment:
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Reaction vessel equipped with a stirrer, thermometer, and condenser
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Bis(trichloromethyl)carbonate
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Isononanoic acid (3,5,5-trimethylhexanoic acid)
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Organic amine catalyst (e.g., pyridine, N,N-dimethylformamide)
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Sodium hydroxide solution for tail gas absorption
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Distillation apparatus
Procedure:
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Charge the reaction vessel with isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.
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Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).
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With continuous stirring, heat the reaction mixture to a temperature between 20 °C and 150 °C.
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Maintain the reaction at this temperature for a period of 20 to 150 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO₂).
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During the reaction, pass any evolved gases through a sodium hydroxide solution to neutralize them.
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After the reaction is complete, cool the mixture to room temperature.
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Purify the crude product by reduced pressure distillation to obtain isononanoyl chloride with a purity of over 99%.
Safety and Handling
Isononanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified as hazardous and requires careful storage in a cool, dry place under an inert atmosphere to prevent decomposition.
Conclusion
Isononanoyl chloride is a valuable and reactive chemical intermediate with a distinct structural profile that influences its chemical behavior. This guide provides essential data for researchers and professionals working with this compound, from its fundamental physicochemical properties and spectroscopic identifiers to a detailed, reproducible synthetic protocol. Understanding these core aspects is critical for its effective and safe application in research and industrial settings.
References
- 1. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | CAS 36727-29-4 [matrix-fine-chemicals.com]
- 3. Isononanoyl Chloride | 36727-29-4 | C9H17ClO [shreesulphuric.com]
- 4. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5,5-Trimethylhexanoyl Chloride | 36727-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
